molecular formula C26H22N4O3 B2835952 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-06-6

3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2835952
CAS RN: 1207051-06-6
M. Wt: 438.487
InChI Key: YCIFJYBUJVPRKK-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Anticancer Activity

The compound has been explored in the synthesis of various carboxamide derivatives, particularly in benzo[b][1,6]naphthyridines. These derivatives have shown potent cytotoxic activities against different cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia cells. Some compounds in this class demonstrated significant in vivo effectiveness against colon tumors in mice (Deady et al., 2003).

Structural Studies and Chemical Synthesis

Structural modifications and synthesis of dimethyl-substituted quinazoline derivatives have been a topic of interest. These studies include exploring the reactions of quinazoline diones with various reagents, which could lead to potential applications in developing new compounds with varied biological activities (Yokoyama, 1978).

Potential in Hypotensive Agents

Research has been conducted on the synthesis of quinazoline dione derivatives with potential hypotensive activities. These studies aimed at understanding the impact of various substitutions on the compound's ability to relax blood vessels, indicating potential therapeutic applications in managing blood pressure (Eguchi et al., 1991).

Electrophilic Glycine Template

Quinazoline derivatives have been evaluated for their reactivity as electrophilic glycine templates in chemical syntheses. This includes studying their reactions with various groups and understanding the stereochemical outcomes, which are crucial for developing novel synthetic methodologies (Martín-Santamaría et al., 1999).

Spectroscopic Characterization and Electronic Properties

The structural and electronic properties of quinazoline derivatives have been characterized using different spectroscopic techniques. Such studies provide insights into the molecular structure, electron interactions, and potential applications in fields like materials science (Wazzan et al., 2016).

Herbicide Discovery

Quinazoline derivatives have been investigated for their potential as herbicide agents. This includes the discovery of novel pyrazole-quinazoline hybrids with significant inhibitory effects on specific enzymes, showing promise in agricultural applications (He et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and p-tolyl groups.", "Starting Materials": [ "3,4-dimethylaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "p-toluidine", "thionyl chloride", "sodium azide", "sodium hydride", "methyl iodide", "sodium methoxide", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitro-3,4-dimethylbenzaldehyde by nitration of 3,4-dimethylaniline with nitric acid and sulfuric acid.", "Step 2: Reduction of 2-nitro-3,4-dimethylbenzaldehyde to 2-amino-3,4-dimethylbenzaldehyde using sodium dithionite.", "Step 3: Condensation of 2-amino-3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and phosphorus oxychloride to form 3-(3,4-dimethylphenyl)-2-ethylidene-1,3-dihydro-2H-indol-2-one.", "Step 4: Cyclization of 3-(3,4-dimethylphenyl)-2-ethylidene-1,3-dihydro-2H-indol-2-one with thionyl chloride to form 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione.", "Step 5: Conversion of 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione to 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid by treatment with sodium bicarbonate and acetic acid.", "Step 6: Conversion of 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid to 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid methyl ester by treatment with methanol and sodium methoxide.", "Step 7: Synthesis of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid by reaction of p-toluidine with ethyl chloroformate followed by cyclization with sodium azide.", "Step 8: Conversion of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by treatment with methanol and sodium methoxide.", "Step 9: Synthesis of 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reaction of 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid methyl ester with 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester in the presence of sodium hydride and methyl iodide." ] }

CAS RN

1207051-06-6

Product Name

3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-8-11-19(12-9-16)24-27-23(33-28-24)15-29-22-7-5-4-6-21(22)25(31)30(26(29)32)20-13-10-17(2)18(3)14-20/h4-14H,15H2,1-3H3

InChI Key

YCIFJYBUJVPRKK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C

solubility

not available

Origin of Product

United States

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